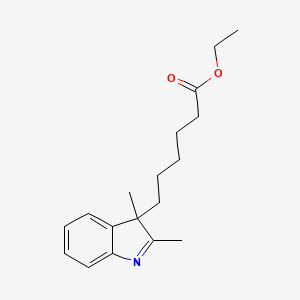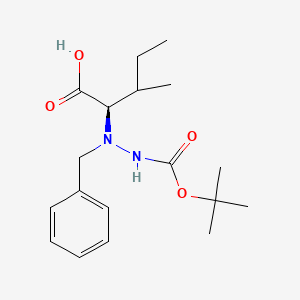
A,17,21-Trihydroxy-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A,17,21-Trihydroxy-16 is a synthetic glucocorticoid steroid. It is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
The preparation of A,17,21-Trihydroxy-16 involves several synthetic routes. One method includes dissolving 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester in N,N-dimethylformamide and adding a halogenating reagent and HClO4 to generate the desired compound . Another method involves the use of zinc powder, chromium chloride hexahydrate, and N-methylpyrrolidone under nitrogen protection, followed by the addition of mercaptopropionic acid . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
A,17,21-Trihydroxy-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, oxalic acid, phosphoric acid, and phosphorus pentachloride . Major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
A,17,21-Trihydroxy-16 has numerous scientific research applications. It is used in the study of glucocorticoid receptor interactions and the regulation of inflammatory responses . In medicine, it is used to treat a variety of inflammatory and autoimmune conditions due to its potent anti-inflammatory properties . It is also used in high-pressure liquid chromatography for the analysis of corticosteroids in biological samples .
Mecanismo De Acción
The mechanism of action of A,17,21-Trihydroxy-16 involves binding to glucocorticoid receptors, which then migrate to the nucleus and bind to glucocorticoid response elements on the DNA . This binding enhances or represses the transcription of various genes involved in inflammatory pathways. The compound also induces the production of phospholipase A2 inhibitory proteins, which control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
A,17,21-Trihydroxy-16 is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique properties due to the presence of a fluorine atom at position 9 and a methyl group at position 16 . These modifications enhance its anti-inflammatory potency and reduce its side effects compared to other glucocorticoids . Similar compounds include methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and alclometasone dipropionate .
Propiedades
Fórmula molecular |
C22H28O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(10S,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16-,17-,20-,21-,22-/m0/s1 |
Clave InChI |
HBFNXGQYHPXHCK-OGIHXABMSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2C3=C([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)[C@]4(C=CC(=O)C=C4CC3)C |
SMILES canónico |
CC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
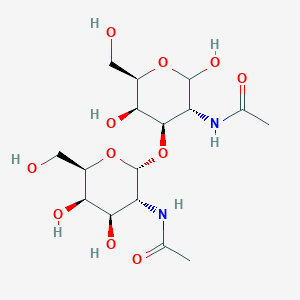
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
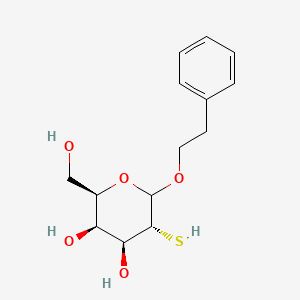
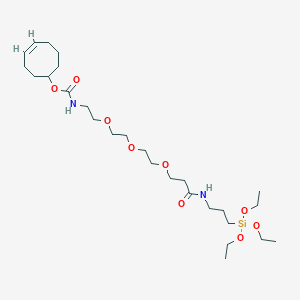
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
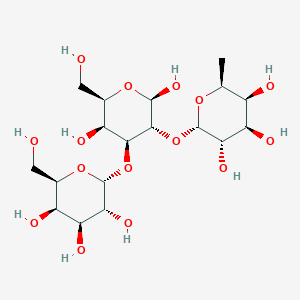
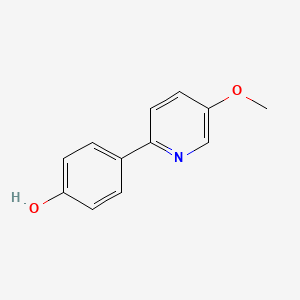
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
